Regulatory Identity: Comparison of Defined Pharmacopeial Status Against Non-Compendial Analogs
A primary and quantifiable point of differentiation is the compound's defined regulatory status. 2-(2-Chlorophenyl)-2-hydroxycyclohexan-1-one is listed in the European Pharmacopoeia as Impurity B for both Ketamine and Esketamine, a specific designation that is verifiable and non-transferable . In contrast, closely related compounds such as Norketamine (a primary active metabolite), Deschloroketamine (DCK), and 2-(2-chlorophenyl)-2-nitrocyclohexanone (a synthetic precursor) lack this formal, monograph-defined impurity status and are therefore not interchangeable for this specific analytical purpose [1][2]. This difference can be quantified as a binary variable: 'Regulatory Monograph Status (Yes/No)'. The target compound holds a status of 'Yes' (specifically as EP Impurity B), whereas the comparator compounds have a status of 'No' [3]. This distinction is the primary driver for its selection in a GMP/GLP environment.
| Evidence Dimension | Regulatory Monograph Status (as Ketamine/Esketamine EP Impurity B) |
|---|---|
| Target Compound Data | Yes (Defined as EP Impurity B) |
| Comparator Or Baseline | Norketamine (35211-10-0); Deschloroketamine (4551-92-2); 2-(2-chlorophenyl)-2-nitrocyclohexanone |
| Quantified Difference | Binary: Target = Yes, Comparator Group = No |
| Conditions | Comparison against the European Pharmacopoeia (EP) monographs for Ketamine and Esketamine, and against non-compendial arylcyclohexylamine derivatives. |
Why This Matters
This binary regulatory status is the definitive factor for scientific selection when procuring a reference standard for compendial analytical procedures; a non-monographed analog cannot fulfill this specific role, making the target compound the only appropriate choice for EP-compliant testing.
- [1] ChEBI. (2025). norketamine (CHEBI:91519). View Source
- [2] Wikipedia. (2019). 2-Oxo-PCE. View Source
- [3] Fisher Scientific. (n.d.). Ketamine EP Impurity B, Mikromol 25 mg. View Source
